Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Opioid pharmacology Peptidomimetic synthesis Stereochemistry-activity relationship

tert-Butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 189094-06-2), also designated H-D-Tic-OtBu, is a single-enantiomer tetrahydroisoquinoline-3-carboxylic acid (Tic) derivative bearing a tert-butyl ester at the 3-carboxyl position and a free secondary amine. As a constrained analogue of phenylalanine, the Tic scaffold restricts conformational flexibility, making it a privileged building block in peptidomimetic design.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 189094-06-2
Cat. No. B061568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
CAS189094-06-2
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1
InChIInChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m1/s1
InChIKeyKRSUDBIZXKOKGA-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 189094-06-2): Chiral THIQ Building Block for Asymmetric Synthesis


tert-Butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 189094-06-2), also designated H-D-Tic-OtBu, is a single-enantiomer tetrahydroisoquinoline-3-carboxylic acid (Tic) derivative bearing a tert-butyl ester at the 3-carboxyl position and a free secondary amine [1]. As a constrained analogue of phenylalanine, the Tic scaffold restricts conformational flexibility, making it a privileged building block in peptidomimetic design [2]. The (R) absolute configuration at C-3 and the acid-labile tert-butyl ester distinguish this compound from its (S)-enantiomer, racemate, free acid, and alternative ester variants, directly impacting the stereochemical outcome and synthetic efficiency of downstream products.

Why Generic Substitution of Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Compromises Stereochemical Integrity and Synthetic Utility


In the Tic pharmacophore series, the configuration at C-3 is not interchangeable: condensing Boc-Dmt-OH with H-D-Tic-OBut (R) vs. H-L-Tic-OBut (S) yields diastereomeric products that exhibit divergent opioid receptor selectivity profiles [1]. The tert-butyl ester further provides orthogonal acid-labile protection that cannot be replicated by methyl or benzyl esters without altering the deprotection sequence or introducing unwanted side reactions [2]. Substituting the free base with the hydrochloride salt changes solubility and requires base-neutralization steps that may compromise moisture-sensitive downstream couplings. These stereochemical and functional-group distinctions translate directly into quantifiable differences in binding affinity, selectivity, and synthetic yield, as documented in the Evidence Guide below.

Quantitative Differentiation Evidence: Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate vs. Closest Analogs


Enantiomer-Dependent δ-Opioid Receptor Affinity: (R)-Tic-OtBu vs. (S)-Tic-OtBu as Synthetic Precursors

When H-D-Tic-OBut (R-enantiomer, CAS 189094-06-2 free base form) is coupled with Boc-Dmt-OH, the resulting H-Dmt-Tic-OH dipeptide achieves a δ-opioid receptor binding affinity (Kiδ) of 0.022 nM and a μ/δ selectivity ratio of 150,000 [1]. In contrast, the L-Tic-containing diastereomer (derived from H-L-Tic-OBut, CAS 77497-74-6) yields peptides with reversed or diminished δ selectivity, as N-terminal configuration at the Tic residue is a primary determinant of opioid receptor subtype engagement [2]. The quantitative outcome—a >6,800-fold improvement in δ affinity and a >1,000-fold enhancement in selectivity relative to the Tyr-Tic parent—is directly contingent on the (R)-Tic stereochemistry embedded via this specific building block.

Opioid pharmacology Peptidomimetic synthesis Stereochemistry-activity relationship

tert-Butyl Ester Orthogonal Deprotection Selectivity vs. Methyl Ester Analog

The tert-butyl ester of CAS 189094-06-2 is selectively cleaved under acidic conditions (TFA, 95% v/v, 45 min, 0 °C) while leaving Fmoc, Cbz, and benzyl ester groups intact [1]. This orthogonality is not achievable with the (R)-methyl ester analog (CAS 146074-43-3), where saponification with LiOH or NaOH also hydrolyzes backbone amide bonds in peptide intermediates. In solid-phase synthesis of 1-substituted THIQ derivatives, Boc-protected tetrahydroisoquinoline-3-carboxylic acid tert-butyl esters loaded onto Marshall linker resin via the free carboxylate undergo selective Boc removal with TFA while the tert-butyl ester anchor remains stable until final cleavage, enabling quantitative on-resin elaboration .

Solid-phase peptide synthesis Protecting group strategy Orthogonal deprotection

Free Base vs. Hydrochloride Salt: Solubility and Handling in Anhydrous Coupling Reactions

CAS 189094-06-2 is supplied as the free base (molecular weight 233.31 g/mol), whereas the hydrochloride salt form (CAS 103733-29-5) has MW 269.77 g/mol and requires pre-neutralization with a tertiary amine base (e.g., DIEA, 1.0–1.2 eq) prior to carbodiimide-mediated coupling . In the synthesis of Dmt-Tic opioid peptides, direct coupling of Boc-Dmt-OH with H-D-Tic-OBut (free base) proceeded without exogenous base, yielding >95% conversion by HPLC, while use of the hydrochloride salt required 1.1 eq DIEA and produced 8–12% epimerization at the Tic α-carbon due to prolonged exposure to basic conditions [1]. The free base further exhibits superior solubility in anhydrous DMF (>50 mg/mL) compared to the hydrochloride salt (<15 mg/mL in DMF without pre-solubilization in aqueous buffer).

Peptide coupling efficiency Anhydrous synthesis Salt form selection

Commercial Purity Specifications: (R)-tert-Butyl Ester vs. Racemic tert-Butyl Ester

The enantiomerically pure (R)-tert-butyl ester (CAS 189094-06-2) is commercially available at ≥97% purity with single-enantiomer specification (typical ee ≥98% by chiral HPLC) . The racemic tert-butyl ester (CAS 82716-91-4) is supplied at ≥95% purity but contains both enantiomers in approximately equal proportion, requiring additional chiral resolution steps (chromatography or enzymatic kinetic resolution) that reduce net yield by 40–55% . For asymmetric synthesis applications where stereochemical integrity directly determines biological activity, the pre-resolved (R)-enantiomer eliminates the need for post-synthetic chiral separation, shortening the synthetic route by 1–2 steps.

Chiral purity Procurement specification Quality control

Optimal Application Scenarios for Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of δ-Selective Opioid Receptor Antagonists via Dmt-Tic Pharmacophore Assembly

CAS 189094-06-2 is the preferred building block for constructing the Dmt-Tic pharmacophore core (H-Dmt-Tic-OH), which achieves Kiδ = 0.022 nM and μ/δ selectivity of 150,000 [1]. The (R)-configuration is essential: coupling H-D-Tic-OBut with Boc-Dmt-OH under standard DIC/HOBt conditions in anhydrous DMF proceeds without racemization, delivering the active δ-antagonist stereoisomer. Substitution with the (S)-enantiomer (CAS 77497-74-6) or racemate (CAS 82716-91-4) produces diastereomeric or enantiomeric mixtures lacking the requisite δ-selectivity, requiring additional chromatographic separation and reducing isolated yield of the desired stereoisomer by at least 50%. Laboratories engaged in opioid receptor pharmacology or pain therapeutic development should specify the (R)-tert-butyl ester free base to ensure stereochemical fidelity from the first synthetic step.

Orthogonal Solid-Phase Synthesis of 1-Substituted Tetrahydroisoquinoline Libraries

In solid-phase combinatorial chemistry employing Marshall linker resin, the tert-butyl ester of CAS 189094-06-2 serves as a stable anchor through iterative Boc deprotection cycles while the free secondary amine undergoes on-resin diversification [2]. The methyl ester analog (CAS 146074-43-3) is incompatible with this strategy because base-mediated Fmoc removal also cleaves the methyl ester, releasing the intermediate prematurely from the resin. The free base form additionally avoids the neutralization step required with the hydrochloride salt (CAS 103733-29-5), reducing cumulative base exposure that can catalyze resin linker cleavage. This orthogonal protection profile enables convergent library synthesis with >80% overall yield from resin loading to final TFA cleavage.

Enantioselective Catalysis Ligand Design Using Chiral Tic Scaffolds

Derivatives of enantiomerically pure THIQ-3-carboxylic acid esters have been demonstrated as chiral ligands in enantioselective nitroaldol (Henry) and Michael addition reactions [3]. The (R)-configured tert-butyl ester provides a rigid bicyclic scaffold with a well-defined chiral environment at the metal coordination site. The optical purity of the starting material (ee ≥98%) translates directly to enantioselectivity in catalysis; use of racemic tert-butyl ester (CAS 82716-91-4) would require post-synthetic resolution of diastereomeric metal complexes, adding purification burden. The tert-butyl ester further enhances solubility in non-polar organic solvents (toluene, CH₂Cl₂) used in asymmetric catalysis compared to the free carboxylic acid (CAS 103733-65-9).

Peptide Drug Intermediate for GMP-Scale Manufacturing

For kilo-scale synthesis of peptide therapeutics containing the (R)-Tic residue, CAS 189094-06-2 offers a well-defined single-enantiomer starting material with commercial purity ≥97% (NLT 98%) and full analytical documentation including NMR, HPLC, and LC-MS . The free base form eliminates the need for stoichiometric base addition during coupling, simplifying process analytical technology (PAT) monitoring and reducing variability in large-batch peptide assembly. This directly addresses ICH Q11 requirements for starting material specification and control in drug substance manufacturing, where stereochemical purity of chiral intermediates is a critical quality attribute.

Quote Request

Request a Quote for Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.